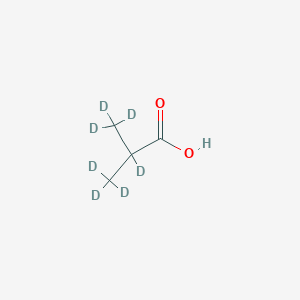

2-Methylpropionic-d7 acid

Description

Foundational Principles of Stable Isotope Labeling with Deuterium (B1214612) in Scientific Inquiry

Stable isotope labeling is a technique used to trace the path of molecules through chemical reactions or biological pathways. wikipedia.org It involves replacing one or more atoms in a molecule with their stable (non-radioactive) isotope. wikipedia.org Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for this purpose. hilarispublisher.com

The key principle behind this method is that the isotopic substitution results in a molecule with a higher mass. While the chemical properties of the labeled molecule are nearly identical to its unlabeled counterpart, the mass difference can be readily detected by analytical instruments like mass spectrometers. wikipedia.org This allows researchers to distinguish the labeled molecules from the naturally occurring ones and track their metabolic fate or use them as internal standards for quantification. wikipedia.orgnih.gov

Mass spectrometry, often coupled with techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful analytical method that separates ions based on their mass-to-charge ratio. nih.govshimadzu.com When a sample containing a deuterated compound is analyzed, the mass spectrometer detects a distinct signal for the labeled molecule at a higher mass, differentiating it from the unlabeled form. plos.org

One of the significant advantages of using deuterium for labeling is its relative ease and lower cost of incorporation into molecules compared to other stable isotopes like ¹³C and ¹⁵N. hilarispublisher.com However, a potential challenge with deuterium labeling is the possibility of back-exchange, where the deuterium atoms may be replaced by protons from the surrounding environment, which can affect the accuracy of the results. sigmaaldrich.com Therefore, careful consideration of the label's position within the molecule is crucial to ensure its stability throughout the experiment. hilarispublisher.com

The Significance of 2-Methylpropionic-d7 Acid as a Deuterated Analytical Probe in Contemporary Research

This compound serves as a crucial analytical tool, primarily as an internal standard in quantitative studies using mass spectrometry. plos.orgnih.gov Internal standards are essential for accurate quantification in analytical chemistry. A known amount of the internal standard is added to a sample, and the ratio of the signal of the analyte to the signal of the internal standard is used to determine the analyte's concentration. This method helps to correct for variations in sample preparation and instrument response. plos.org

The seven deuterium atoms in this compound give it a distinct mass signature, allowing it to be easily differentiated from its unlabeled counterpart, 2-methylpropionic acid (isobutyric acid). nih.gov This property is particularly valuable in the analysis of short-chain fatty acids (SCFAs) in various biological and environmental samples. shimadzu.complos.org For instance, it has been used as an internal standard for the absolute quantification of SCFAs via reverse-phase chromatography-mass spectrometry. plos.org

Research has demonstrated the use of this compound in metabolic studies. biorxiv.org In a study investigating fatty acid metabolism in Bacillus subtilis, this compound was used as a direct precursor to trace the formation of isobutyryl-d7-CoA and its subsequent incorporation into fatty acids. biorxiv.org Furthermore, deuterated isobutyric acid has been utilized as a starting material in the synthesis of more complex isotopically labeled molecules, such as the antibiotic ceftazidime, for use as internal standards in pharmaceutical analysis. nih.gov

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₄HD₇O₂ |

| Molecular Weight | 95.15 g/mol nih.gov |

| IUPAC Name | 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoic acid nih.gov |

| CAS Number | 223134-74-5 nih.gov |

| Boiling Point | 153-154 °C chem960.com |

| Melting Point | -47 °C chem960.com |

| Density | 1.024 g/mL at 25 °C chem960.com |

Structure

3D Structure

Properties

IUPAC Name |

2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i1D3,2D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNPFQTWMSNSAP-YYWVXINBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440605 | |

| Record name | Isobutyric-d7 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223134-74-5 | |

| Record name | Isobutyric-d7 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 223134-74-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Deuterated 2 Methylpropionic Acid and Analogues

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Carboxylic Acids

Several methods have been developed for the site-specific deuteration of carboxylic acids, offering routes to compounds like 2-Methylpropionic-d7 acid. These strategies often utilize readily available starting materials and aim for high deuterium incorporation with excellent regioselectivity.

One prominent strategy involves the synergistic photoredox and hydrogen atom transfer (HAT) catalysis . This method facilitates the precise decarboxylative deuteration of aliphatic carboxylic acids using D₂O as the deuterium source. rsc.orgresearchgate.net The reaction proceeds under mild conditions, employing a photocatalyst and a thiol HAT catalyst. rsc.org This approach is scalable and tolerates a wide range of functional groups, achieving up to 99% deuterium incorporation. rsc.orgresearchgate.net The mechanism involves the generation of an alkyl radical from the carboxylic acid, which then undergoes a HAT process with a deuterated thiol to yield the desired deuterated product. rsc.org

Another significant advancement is the late-stage β-C(sp³)–H deuteration of free carboxylic acids . nih.govchemrxiv.orgchemrxiv.orgacs.org This method utilizes a palladium catalyst with ethylenediamine-based ligands. nih.govchemrxiv.orgacs.org A key finding that enabled this strategy was the reversibility of C-H activation with these catalyst systems. chemrxiv.orgchemrxiv.org By using a deuterated solvent, the desired deuteration can be achieved. nih.govchemrxiv.org This technique is particularly valuable as it allows for the functionalization of non-activated methylene (B1212753) β-C(sp³)–H bonds, which is typically challenging. chemrxiv.orgchemrxiv.org The process has been shown to be effective for a variety of free carboxylic acids, including those with complex structures found in bioactive molecules. nih.govchemrxiv.orgchemrxiv.org

Deoxygenative deuteration presents another viable pathway. researchgate.net This method converts carboxylic acids to their deuterated aldehyde counterparts using D₂O as the deuterium source. researchgate.net The choice of the oxygen-atom transfer reagent is crucial, with triphenylphosphine (B44618) (Ph₃P) being effective for aromatic acids and diphenylphosphine (B32561) oxide ethyl ester (Ph₂POEt) for aliphatic acids. researchgate.net This protocol is noted for its precision in the deoxygenative deuteration of complex carboxylic acids. researchgate.net

Multicomponent reactions (MCRs) also offer a versatile platform for synthesizing deuterated molecules. beilstein-journals.org Reactions like the Ugi and Passerini reactions can incorporate deuterated building blocks, such as deuterated aldehydes or isocyanides, to produce complex deuterated products with good yields and no significant loss of deuterium. beilstein-journals.org

The following table summarizes some of the key synthetic strategies for deuterating carboxylic acids:

| Strategy | Catalyst/Reagent | Deuterium Source | Key Features | Reference |

| Synergistic Photoredox and HAT Catalysis | Photocatalyst, Thiol HAT catalyst | D₂O | Mild conditions, high D-incorporation (up to 99%), scalable. | rsc.orgresearchgate.net |

| Late-Stage β-C(sp³)–H Deuteration | Palladium catalyst, Ethylenediamine-based ligands | Deuterated solvent | Functionalizes non-activated methylene β-C(sp³)–H bonds. | nih.govchemrxiv.orgchemrxiv.orgacs.org |

| Deoxygenative Deuteration | Ph₃P or Ph₂POEt | D₂O | Converts carboxylic acids to deuterated aldehydes. | researchgate.net |

| Multicomponent Reactions (e.g., Ugi, Passerini) | Varies | Deuterated starting materials | Versatile for creating complex deuterated molecules. | beilstein-journals.org |

Assessment and Control of Isotopic Enrichment Purity for Diverse Research Applications

The utility of deuterated compounds like this compound is directly dependent on their isotopic purity. rsc.orgrsc.org Determining and controlling the level of isotopic enrichment is crucial for applications ranging from quantitative mass spectrometry to metabolic studies. rsc.orgrsc.org

Isotopic enrichment refers to the mole fraction of the specific isotope (in this case, deuterium) at the labeled positions within a molecule, expressed as a percentage. isotope.com It is important to distinguish this from species abundance, which is the percentage of molecules with a specific isotopic composition. isotope.com For a molecule like this compound, which has multiple deuteration sites, a high isotopic enrichment at each site is necessary to ensure that the desired fully deuterated species (CD₃CD(CD₃)CO₂H) is the predominant form. isotope.comsigmaaldrich.com

Several analytical techniques are employed to assess isotopic enrichment and purity. A powerful and widely used strategy combines High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy . rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information. It can confirm the structural integrity of the molecule and the specific positions of the deuterium labels. rsc.orgrsc.org ¹H NMR is particularly useful for quantifying the degree of deuteration by observing the disappearance or reduction of proton signals at specific sites.

The combination of these techniques allows for a comprehensive evaluation of both the isotopic enrichment and the structural integrity of the synthesized deuterated compounds. rsc.orgrsc.org The following table presents example data on the isotopic purity of various commercially available deuterated compounds, as determined by HR-MS.

| Compound | Calculated % Isotopic Purity | Reference |

| Benzofuranone derivative (BEN-d₂) | 94.7 | rsc.orgrsc.org |

| Tamsulosin-d₄ (TAM-d₄) | 99.5 | rsc.orgrsc.org |

| Oxybutynin-d₅ (OXY-d₅) | 98.8 | rsc.orgrsc.org |

| Eplerenone-d₃ (EPL-d₃) | 99.9 | rsc.orgrsc.org |

| Propafenone-d₇ (PRO-d₇) | 96.5 | rsc.orgrsc.org |

Derivatization and Functionalization of this compound for Targeted Research

Once synthesized and its purity confirmed, this compound can be further functionalized to create specific tools for targeted research applications. The carboxylic acid group serves as a versatile handle for a variety of chemical transformations.

One common application of deuterated carboxylic acids is as internal standards in quantitative analysis. For instance, in metabolomics studies, deuterated analogues of endogenous metabolites are essential for accurate quantification by LC-MS/MS. Chronic ethanol (B145695) consumption has been shown to alter the levels of branched-chain short-chain fatty acids (SCFAs), such as 2-methylpropanoic acid, in the gastrointestinal tract. nih.gov In such studies, a deuterated internal standard like hexanoic acid-d3 is used to correct for variations during sample preparation and analysis. nih.gov

The carboxylic acid moiety of this compound can be activated and coupled with other molecules. For example, derivatization with chiral reagents allows for the enantioselective analysis of chiral carboxylic acids. researchgate.net While not directly involving this compound, the principles are applicable. For example, chiral carboxylic acids like lactic acid and 3-hydroxybutyric acid have been derivatized with reagents such as (S)(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine ((S)-PMP) to form diastereomers that can be separated and quantified by LC-MS. researchgate.net This approach enables the study of the distinct biological roles of different enantiomers.

Furthermore, this compound can serve as a precursor for the synthesis of more complex deuterated molecules. For example, it has been used to generate isobutyryl-d7-CoA to study fatty acid metabolism in bacteria like Bacillus subtilis. biorxiv.org This demonstrates how a simple deuterated building block can be utilized in biological systems to trace metabolic pathways.

The derivatization of SCFAs with reagents like 4-acetamido-7-mercapto-2,1,3-benzoxadiazole has been shown to improve their detection by LC-MS/MS. semanticscholar.org This derivatization increases the hydrophobicity and size of the molecules, leading to better chromatographic separation and characteristic fragmentation patterns. semanticscholar.org Such derivatization strategies could be applied to this compound to enhance its analytical performance in complex biological matrices.

Applications of this compound in Advanced Metabolic Pathway Elucidation

The study of metabolic pathways has been significantly advanced by the use of stable isotope tracers. Among these, deuterated compounds such as this compound offer a powerful tool for tracing the fate of specific molecules within complex biological systems. This article explores the applications of this compound in elucidating various aspects of metabolism, from branched-chain fatty acids to central carbon pathways and pathological metabolic states.

Role in Quantitative Omics Research: Proteomics and Metabolomics

Integration of 2-Methylpropionic-d7 Acid in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Variants and Extensions

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics. chempep.comnih.gov The traditional SILAC method involves the incorporation of "heavy" amino acids (e.g., containing 13C or 15N) into the entire proteome of cultured cells. chempep.comrug.nl While direct incorporation of this compound into proteins is not a standard SILAC approach, its role can be envisaged in variants and extensions of this technique.

In specific cellular metabolic contexts, this compound can serve as a metabolic precursor for the de novo synthesis of certain amino acids. For instance, the carbon skeleton of isobutyric acid can be metabolized and integrated into the pathways for branched-chain amino acid synthesis. In such scenarios, the deuterium (B1214612) labels from this compound would be incorporated into newly synthesized amino acids, which are subsequently integrated into proteins. This would enable the differentiation and relative quantification of protein populations based on the isotopic signature imparted by the deuterated precursor.

This application would be particularly relevant in specialized SILAC experiments aimed at tracing the metabolic flux of short-chain fatty acids into protein synthesis or in organisms where standard SILAC amino acids are not readily taken up or metabolized.

Precision Quantification of Analytes via Stable Isotope Internal Standards in Mass Spectrometry-Based Omics

A primary and widespread application of this compound in omics research is its use as a stable isotope internal standard for mass spectrometry-based quantification. nih.gov In both proteomics and metabolomics, accurate quantification can be hampered by variations in sample preparation, chromatographic separation, and mass spectrometric ionization. nih.gov The use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest is the gold standard for correcting for these variations. nih.gov

When analyzing its non-labeled counterpart, 2-methylpropionic acid, a known amount of this compound is spiked into the biological sample at an early stage of the workflow. The deuterated standard co-elutes with the endogenous analyte during chromatography and is detected simultaneously by the mass spectrometer. Because the stable isotope-labeled standard experiences the same sample processing and analytical variability as the endogenous analyte, any loss or variation in signal intensity will affect both compounds equally. nih.gov By calculating the ratio of the signal intensity of the endogenous analyte to that of the known amount of the internal standard, a highly accurate and precise quantification can be achieved.

This principle is not limited to the quantification of 2-methylpropionic acid itself but can be extended to other structurally related short-chain fatty acids where a dedicated stable isotope-labeled standard is unavailable. In such cases, this compound can serve as a suitable internal standard, provided its chromatographic behavior and ionization efficiency are similar to the analyte of interest.

Table 1: Application of this compound as an Internal Standard

| Analytical Step | Challenge | Role of this compound |

|---|---|---|

| Sample Extraction | Analyte loss | Co-extraction allows for normalization of recovery. |

| Chromatographic Separation | Variable retention times | Co-elution helps in accurate peak identification. |

| Mass Spectrometry Ionization | Ion suppression or enhancement | Similar ionization behavior allows for ratiometric quantification. |

Contribution to Biomarker Discovery and Validation in Systems Biology

The accurate quantification enabled by compounds like this compound is crucial for the discovery and validation of disease biomarkers in the field of systems biology. bio-rad.comcolumbia.edu

Metabolomics studies that aim to identify novel biomarkers often rely on the precise measurement of a wide range of metabolites in large patient cohorts. nih.gov Alterations in the levels of short-chain fatty acids, including 2-methylpropionic acid, have been implicated in various physiological and pathological states. The use of this compound as an internal standard ensures that the measured concentrations of 2-methylpropionic acid are accurate and reproducible across different samples and analytical batches. This high level of quantitative accuracy is essential for identifying statistically significant differences between healthy and diseased states, thereby leading to the discovery of robust metabolic signatures that can serve as diagnostic or prognostic biomarkers. nih.gov

Once a potential biomarker, such as 2-methylpropionic acid, has been identified, its clinical utility is often validated through targeted metabolomic profiling in larger and more diverse patient populations. In targeted analysis, the focus is on the precise and accurate quantification of a small number of known metabolites. The use of this compound as an internal standard in such targeted assays is critical for achieving the analytical rigor required for clinical applications. Accurate quantification allows for the establishment of precise concentration cut-off values that can be used to stratify patients into different subgroups based on their metabolic profiles. This can aid in predicting disease progression, treatment response, or disease risk.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-methylpropionic acid |

Advanced Spectroscopic Characterization and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural and Dynamic Studies

NMR spectroscopy, a cornerstone of chemical analysis, gains enhanced capabilities with the use of isotopically labeled compounds like 2-Methylpropionic-d7 acid. The presence of deuterium (B1214612), with its distinct nuclear spin and magnetic moment compared to protium, allows for specialized NMR experiments that can elucidate fine details of molecular structure and dynamics.

Deuterium (²H) NMR spectroscopy serves as a powerful tool for monitoring the progress of chemical reactions and for determining the stereochemistry of molecules. In reactions involving this compound, the deuterium signal provides a clear and unambiguous window into the fate of the molecule. For instance, in a catalytic deuteration reaction, the incorporation of deuterium at specific positions can be followed by observing the changes in the ²H NMR spectrum over time.

Furthermore, deuterium NMR is instrumental in stereochemical assignments. The distinct chemical shifts and coupling constants in ²H NMR spectra can help differentiate between diastereomers or enantiomers, particularly when the labeled compound is used as a chiral derivatizing agent or as a substrate in a stereoselective reaction. The quadrupolar nature of the deuterium nucleus can also provide information about molecular orientation and dynamics in ordered systems like liquid crystals.

Isotopic perturbation of equilibrium is an NMR technique used to probe intermolecular and intramolecular interactions. By introducing this compound into a system in equilibrium, subtle changes in the NMR spectra of other nuclei (such as ¹³C or ³¹P) can be observed. These perturbations arise from the slight differences in vibrational energy and bond lengths between C-H and C-D bonds, which can shift the equilibrium position.

This technique has been particularly useful in studying enzyme-ligand interactions. The binding of a deuterated ligand like this compound to an enzyme can cause measurable shifts in the NMR signals of amino acid residues at the active site, providing valuable information about the binding mode and the nature of the interactions.

Mass Spectrometry (MS) in Reaction Mechanism Delineation

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. When this compound is used as a reactant or a tracer in a chemical reaction, MS can be employed to follow the course of the reaction and to elucidate the underlying mechanism. The seven-dalton mass difference between this compound and its non-deuterated isotopologue allows for the clear differentiation of reactants, intermediates, and products.

By analyzing the mass spectra of the reaction mixture at different time points, it is possible to identify key intermediates and to determine the sequence of bond-forming and bond-breaking events. Fragmentation patterns in the mass spectrometer can also provide crucial information about the position of the deuterium labels in the products, which can help to distinguish between different possible reaction pathways.

Investigating Enzymatic Reaction Mechanisms using Deuterium Kinetic Isotope Effects

The deuterium kinetic isotope effect (KIE) is a powerful tool for studying the mechanisms of enzyme-catalyzed reactions. The KIE is the ratio of the rate of a reaction with a non-deuterated substrate to the rate with a deuterated substrate. By measuring the KIE for a reaction involving this compound, researchers can gain insights into the rate-determining step of the reaction and the nature of the transition state.

For example, in an enzyme-catalyzed reaction where a C-H bond is broken in the rate-determining step, the substitution of hydrogen with deuterium in this compound will lead to a significant decrease in the reaction rate, resulting in a primary KIE greater than 1. The magnitude of the KIE can provide information about the geometry of the transition state and the degree of bond breaking.

A notable example is the study of isobutyryl-CoA dehydrogenase, an enzyme involved in the metabolism of the amino acid valine. The oxidation of isobutyryl-CoA, the activated form of isobutyric acid, proceeds via the abstraction of a hydride ion. By using a deuterated substrate analogous to this compound, a significant primary kinetic isotope effect is observed, confirming that C-H bond cleavage is the rate-limiting step in the catalytic cycle.

The following table summarizes the kinetic isotope effects observed for the oxidation of isobutyryl-CoA catalyzed by isobutyryl-CoA dehydrogenase.

| Parameter | Value |

| Isotope effect on Vmax (DV) | 3.4 ± 0.2 |

| Isotope effect on Vmax/Km (D(V/K)) | 4.3 ± 0.3 |

This data is illustrative and based on studies of the enzymatic oxidation of isobutyryl-CoA.

These findings, derived from the use of deuterated substrates, are crucial for understanding the catalytic mechanism of this important class of enzymes.

Development and Validation of Analytical Methodologies for Deuterated Carboxylic Acids

Chromatographic Separation Techniques for 2-Methylpropionic-d7 Acid and Related Metabolites (e.g., LC-MS, GC-MS)

The effective separation of short-chain fatty acids (SCFAs) like this compound from complex biological matrices is a prerequisite for accurate quantification. Both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques employed for this purpose, each with specific advantages and considerations.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-based methods are highly common for the analysis of carboxylic acids. However, the high polarity of SCFAs poses a challenge for retention on standard reversed-phase (RP) columns, such as C18. To overcome this, two primary strategies are used: chemical derivatization and alternative chromatographic columns.

Derivatization: This is a frequent approach to decrease the polarity of SCFAs and improve their chromatographic retention and ionization efficiency. nih.gov A common agent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group. nih.govunimi.it This allows for better separation on RP columns using standard mobile phases like water and acetonitrile, often with a formic acid modifier. nih.govunimi.it

Direct Analysis: To avoid the extra step of derivatization, direct analysis can be performed. Novel methods have been developed using columns that provide better retention for polar compounds, such as porous graphitic carbon (PGC) columns. uea.ac.ukbohrium.com These methods can separate SCFAs, including isomers like butyrate (B1204436) and isobutyrate, without chemical modification. uea.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and highly established technique for SCFA analysis. nih.gov Due to the low volatility of carboxylic acids, derivatization is typically required to convert them into more volatile esters. nih.govnih.gov Trimethylsilyl (TMS) derivatives are commonly prepared using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). nih.govnih.gov The separation is then achieved on columns with a range of polarities, depending on the specific application. nih.gov

Chromatographic Isotope Effect: A notable phenomenon when working with deuterated standards is the chromatographic isotope effect. nih.gov Deuterated compounds, such as this compound, may elute slightly earlier than their non-deuterated (protiated) counterparts in both RP-LC and GC systems. nih.govresearchgate.net This is attributed to the subtle differences in molecular size and intermolecular interactions caused by the substitution of hydrogen with deuterium (B1214612). nih.gov While this separation is often minimal, it must be considered during method development to ensure proper integration and quantification. The magnitude of the retention time shift depends on factors like the number and location of deuterium atoms and the specific stationary phase used. nih.govresearchgate.net

| Technique | Column Type | Mobile Phase / Carrier Gas | Derivatization | Typical Run Time |

|---|---|---|---|---|

| LC-MS/MS | Reversed-Phase C18 | Gradient of Water and Acetonitrile with 0.1% Formic Acid | Yes (e.g., 3-NPH) | 10-16 min |

| LC-MS/MS | Porous Graphitic Carbon (PGC) | Gradient Mobile Phase | No (Direct Analysis) | ~10 min |

| GC-MS | DB-FFAP / SH-WAX | Helium | Yes (e.g., Silylation) | 10-25 min |

Method Robustness and Reproducibility in High-Throughput Research Environments

In high-throughput settings, where large numbers of samples are processed, an analytical method must be not only accurate and sensitive but also robust and reproducible. nih.govnih.gov

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov This ensures reliability during routine use. Robustness is evaluated during method development by testing the impact of slight changes in conditions such as mobile phase composition (e.g., ±5% organic solvent), column temperature (e.g., ±5 °C), and flow rate.

Reproducibility refers to the ability of a method to produce consistent results over time and under different conditions (e.g., different analysts, different instruments, or different days). nih.gov It is assessed by measuring precision under defined conditions.

Validation of the analytical method is performed to document its performance characteristics. Key validation parameters include:

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample. Calibration curves for SCFAs typically show excellent linearity with a coefficient of determination (R²) greater than 0.99. uea.ac.uknih.gov

Precision: Expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV) of replicate measurements. For bioanalytical methods, intra-day (repeatability) and inter-day precision values are typically required to be less than 15-20%. uea.ac.ukbohrium.com

Accuracy: The closeness of the measured value to the true value, often determined by spiking a known quantity of the analyte into a matrix and calculating the percent recovery. Acceptable accuracy is generally within ±15-20% of the nominal value. uea.ac.uknih.gov

Sensitivity: Defined by the Lower Limit of Detection (LOD) and the Lower Limit of Quantification (LOQ), which is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov

Stability: The stability of the analyte in the biological matrix is assessed under various conditions, including freeze-thaw cycles and short-term storage at room temperature, to ensure that sample handling does not compromise the results. uea.ac.uk

Methods that utilize deuterated internal standards like this compound and are subjected to rigorous validation demonstrate the high degree of robustness and reproducibility required for high-throughput metabolomic studies. clearsynth.comnih.gov

| Parameter | Typical Acceptance Criteria / Finding |

|---|---|

| Linearity (R²) | > 0.99 |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 20% |

| Accuracy / Recovery (%) | 85% - 115% |

| Stability | Stable through multiple freeze-thaw cycles |

Broader Research Implications and Future Directions

Expanding the Repertoire of Deuterated Probes for Complex Biological Systems

Deuterated molecules serve as powerful probes for tracing the metabolic fate of compounds within intricate biological systems. The use of deuterium (B1214612) labeling allows researchers to distinguish the administered compound and its metabolites from their naturally occurring, non-deuterated counterparts. This is particularly advantageous in techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, where the mass difference between hydrogen and deuterium provides a clear analytical signal.

2-Methylpropionic-d7 acid contributes to the expansion of the available toolkit of deuterated probes. Its structural similarity to the naturally occurring short-chain fatty acid, isobutyric acid, makes it an ideal tracer for studying the metabolic pathways involving this and related compounds. By introducing this compound into a biological system, scientists can track its absorption, distribution, metabolism, and excretion with high precision. This enables a deeper understanding of cellular and organismal metabolism under various physiological and pathological conditions. The development and application of such specific deuterated probes are crucial for unraveling the complexities of metabolic networks.

Potential in Drug Discovery and Development Research (e.g., synthesis of inhibitors, drug metabolism studies)

The application of this compound and its non-deuterated analogue extends into the critical field of drug discovery and development.

Synthesis of Inhibitors: Research has demonstrated that isobutyric acid, the non-deuterated form of this compound, serves as a valuable intermediate in the synthesis of novel therapeutic agents. Specifically, it has been utilized in the creation of small molecule inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. chemicalbook.com The STAT3 protein is a key regulator of gene expression involved in cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers. The synthesis of potent STAT3 inhibitors is, therefore, a significant area of oncology research. nih.govresearchgate.net By incorporating the isobutyric acid moiety, researchers can develop new chemical entities with potential anticancer properties. The deuterated form, this compound, can be used in these synthetic pathways to introduce a stable isotope label, which is invaluable for subsequent drug metabolism and pharmacokinetic studies.

Drug Metabolism Studies: Understanding how a potential drug is metabolized by the body is a fundamental aspect of its development. Deuterated compounds like this compound are instrumental in these investigations. The kinetic isotope effect, where the C-D bond is stronger and thus broken more slowly than a C-H bond, can be exploited to study metabolic pathways. By strategically placing deuterium atoms on a drug candidate, researchers can investigate which positions are most susceptible to metabolic modification by enzymes such as the cytochrome P450 system. This information is critical for optimizing the metabolic stability and pharmacokinetic profile of a new drug, potentially leading to improved efficacy and reduced side effects.

Detailed research findings in these areas are often proprietary or at early stages of publication. However, the foundational role of isobutyric acid analogues in inhibitor synthesis is established, and the principles of using deuterated compounds in metabolism studies are widely applied in the pharmaceutical industry.

Interdisciplinary Research Incorporating Deuterated Metabolites

The utility of deuterated metabolites such as this compound is not confined to a single discipline. Its application fosters interdisciplinary research, bridging fields like chemistry, biology, medicine, and environmental science. For instance, in biomedical research, the use of deuterated probes can be combined with advanced imaging techniques like Deuterium Metabolic Imaging (DMI) to non-invasively study metabolic processes in three dimensions. isotope.comnih.govmdpi.comresearchgate.net This approach has garnered significant interest for its potential to diagnose and monitor diseases characterized by altered metabolism, such as cancer. mdpi.comresearchgate.net

In the field of neuroscience, deuterated compounds are being used to study lipid metabolism in neurodegenerative diseases like Alzheimer's. spectroscopyonline.com By using techniques such as stimulated Raman scattering (SRS) microscopy with deuterated metabolic probes, researchers can visualize the synthesis of new biomolecules and understand how metabolic processes are disrupted in disease states. spectroscopyonline.com The insights gained from such interdisciplinary approaches can lead to the discovery of new biomarkers and therapeutic targets.

Computational Modeling and Isotopic Flux Analysis Integration for Metabolic Engineering

Metabolic engineering aims to purposefully modify the metabolic pathways of organisms to enhance the production of desired substances or to degrade unwanted compounds. A key tool in this field is Metabolic Flux Analysis (MFA), a computational method used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govnih.govmdpi.commedchemexpress.com Isotope-assisted MFA, which utilizes stable isotope tracers like this compound, provides a powerful means to obtain detailed and accurate flux maps. nih.govmdpi.com

In a typical isotope-assisted MFA experiment, a deuterated substrate is introduced to the cells. As the cells metabolize the substrate, the deuterium atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using techniques like mass spectrometry, researchers can work backward to deduce the fluxes through the different metabolic pathways. nih.gov

This experimental data is then integrated with computational models of the cell's metabolic network. These models consist of a series of mathematical equations that describe the stoichiometry and kinetics of all known metabolic reactions. By fitting the experimental isotope labeling data to the model, researchers can obtain a quantitative understanding of how carbon and other elements flow through the metabolic network. This integrated approach of experimental isotopic labeling and computational modeling is essential for the rational design of metabolic engineering strategies. For example, by identifying bottlenecks or competing pathways through MFA, scientists can target specific genes for modification to redirect metabolic flux towards the production of a valuable chemical or biofuel. The use of deuterated tracers like this compound is integral to the accuracy and resolution of these powerful analytical techniques. mdpi.com

Q & A

Q. How is 2-Methylpropionic-d7 acid synthesized, and what methods ensure high isotopic purity?

- Methodology : Synthesis typically involves deuteration of isobutyric acid via catalytic exchange or chemical substitution. For high isotopic purity (>98 atom% D), techniques like repeated distillation or preparative HPLC are used to isolate the deuterated compound. Isotopic integrity is verified via -NMR (absence of proton signals) and mass spectrometry (m/z 95.15 for ) .

- Key Considerations : Monitor reaction conditions (e.g., solvent pH, temperature) to prevent deuterium loss. Use anhydrous environments to avoid isotopic dilution .

Q. What analytical techniques are critical for characterizing this compound in metabolic studies?

- Methodology :

- NMR Spectroscopy : -NMR confirms deuteration at specific positions (e.g., (CD)CDCOOH) .

- GC-MS : Quantifies isotopic enrichment and detects trace impurities (e.g., non-deuterated analogs).

- Isotope Ratio Monitoring : Ensures compliance with metabolic tracer requirements (e.g., 98 atom% D) .

Advanced Research Questions

Q. How do experimental design challenges arise when using this compound in tracer studies for microbial metabolism?

- Data Contradictions : Discrepancies in metabolic flux analysis may occur due to:

- Isotope Scrambling : Deuteration at unintended positions (e.g., α-carbon) alters metabolic pathways .

- Microbial Isotope Discrimination : Some strains preferentially metabolize non-deuterated substrates, skewing results .

- Resolution : Use -NMR to map deuteration sites and validate tracer specificity. Pair with kinetic modeling to adjust for microbial bias .

Q. What protocols mitigate hygroscopicity-induced errors in handling this compound during NMR experiments?

- Methodology :

- Storage : Store under inert gas (argon) at –20°C to prevent moisture absorption .

- Sample Preparation : Use deuterated solvents (e.g., DO or CDCl) to minimize proton exchange. Pre-dry NMR tubes with molecular sieves .

- Validation : Compare -NMR spectra before/after experiments to detect water contamination .

Q. How can researchers reconcile discrepancies in reported metabolic byproducts of this compound across studies?

- Root Causes :

- Analytical Sensitivity : Low-resolution MS may fail to distinguish deuterated fragments (e.g., m/z 74 vs. 75 for propionate derivatives).

- Sample Degradation : Acidic conditions during extraction can hydrolyze deuterated compounds .

- Best Practices :

- Use high-resolution LC-MS/MS for fragment ion analysis.

- Standardize extraction protocols (e.g., neutral pH buffers, rapid freezing) .

Methodological and Reporting Standards

Q. What statistical frameworks are recommended for quantifying uncertainty in deuterium enrichment data?

- Approach :

- Apply error propagation models to account for instrumental variance (e.g., ±0.5 atom% D in GC-MS).

- Report confidence intervals (95% CI) for isotopic ratios and use ANOVA to compare batch-to-batch variability .

- Documentation : Include subsampling methods, instrument calibration curves, and IHL factors in supplementary materials .

Q. How to design reproducible experiments using this compound in multi-omics studies?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.